N-(10-methoxy-9-phenanthryl)acetamide
Description
N-(10-Methoxy-9-phenanthryl)acetamide is a polycyclic aromatic compound featuring a phenanthrene core substituted with a methoxy group at position 10 and an acetamide moiety at position 7. Phenanthrene derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and enzyme-modulating properties .
Properties
CAS No. |
6318-80-5 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
N-(10-methoxyphenanthren-9-yl)acetamide |
InChI |
InChI=1S/C17H15NO2/c1-11(19)18-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17(16)20-2/h3-10H,1-2H3,(H,18,19) |
InChI Key |
WRKYPBXLNCCOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C3=CC=CC=C31)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10-methoxy-9-phenanthryl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with phenanthrene, which undergoes a series of reactions to introduce the methoxy and acetamide groups.
Methoxylation: Phenanthrene is first subjected to methoxylation, where a methoxy group is introduced at the 10th position. This can be achieved using methanol and a suitable catalyst under controlled conditions.
Acetamidation: The methoxylated phenanthrene is then reacted with acetic anhydride and ammonia to introduce the acetamide group at the 9th position. This reaction typically requires heating and may be carried out in the presence of a solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(10-methoxy-9-phenanthryl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The methoxy and acetamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenanthrene derivatives.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Various substituted phenanthrene derivatives depending on the reagents used.
Scientific Research Applications
N-(10-methoxy-9-phenanthryl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound’s structural similarity to certain biologically active molecules makes it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(10-methoxy-9-phenanthryl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxy and acetamide groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and physicochemical differences:
*XlogP values estimated based on substituent contributions.
Key Observations:
- Methoxy vs. Amino Groups: Methoxy-substituted derivatives (e.g., target compound) exhibit lower XlogP (~3.1) compared to amino-substituted analogs (XlogP ~2.8) due to reduced hydrogen-bond donor capacity .
- Thio vs. Methoxy Substituents : Thio-containing compounds (e.g., ) show higher metabolic stability but increased lipophilicity (XlogP ~3.5–3.8) compared to methoxy analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
